molecular formula C20H22N4O4 B2803456 N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034231-05-3

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2803456
CAS No.: 2034231-05-3
M. Wt: 382.42
InChI Key: RSBXSUGAMNHVRQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide: is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyridine intermediates. These intermediates are then coupled using a series of reactions, such as amide bond formation and reductive amination. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale reactions, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide: can be compared with similar compounds such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-19(20(26)23-15-1-2-17-18(11-15)28-13-27-17)22-12-14-5-9-24(10-6-14)16-3-7-21-8-4-16/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBXSUGAMNHVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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